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Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent

dye widely employed in automated DNA sequencing. As a member of the rhodamine family of

dyes, 5-ROX offers high photostability and a distinct spectral profile, making it a crucial

component in multicolor sequencing methodologies, particularly in Sanger chain-termination

sequencing. Its succinimidyl ester functional group allows for the covalent labeling of

biomolecules containing primary amines, such as amino-modified DNA primers or

dideoxynucleotide triphosphates (ddNTPs).

In automated DNA sequencing, 5-ROX is typically used as one of the four fluorescent labels,

each corresponding to one of the four DNA bases (A, C, G, T). This enables the simultaneous

analysis of all four sequencing reactions in a single capillary, a cornerstone of high-throughput

sequencing.

Principle of 5-ROX-SE in Automated DNA
Sequencing
The utility of 5-ROX-SE in automated DNA sequencing is rooted in the Sanger sequencing

method. This method involves the enzymatic synthesis of DNA strands of varying lengths, each

terminated by a fluorescently labeled dideoxynucleotide.
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The core principle involves a cycle sequencing reaction containing:

A DNA template

A sequencing primer

DNA polymerase

A mixture of deoxynucleotide triphosphates (dNTPs)

A small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

When a ddNTP is incorporated into the growing DNA strand, the absence of a 3'-hydroxyl

group prevents the formation of a phosphodiester bond with the next nucleotide, thus

terminating the chain. In a four-dye system, each of the four ddNTPs (ddATP, ddCTP, ddGTP,

ddTTP) is labeled with a different fluorescent dye. 5-ROX is commonly used to label one of

these ddNTPs.

The resulting mixture contains a collection of DNA fragments of different lengths, each ending

with a specific fluorescently labeled base. These fragments are then separated by size using

capillary electrophoresis. A laser excites the fluorescent dyes as they pass a detector, and the

emitted fluorescence is captured. The spectral properties of 5-ROX allow for its distinct

detection from other dyes used in the sequencing reaction. The order of the colored peaks

corresponds to the sequence of the DNA template.

Spectral and Chemical Properties of 5-ROX
A summary of the key properties of 5-ROX is presented in the table below.
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Property Value Reference

Excitation Maximum (Ex) ~575 nm [1]

Emission Maximum (Em) ~602 nm [1]

Molecular Weight 631.68 g/mol [1]

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester
[2]

Reactivity Primary amines [2]

Solubility DMSO, DMF [1]

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide
Primers with 5-ROX-SE
This protocol describes the covalent attachment of 5-ROX-SE to a DNA primer with a 5' or 3'

primary amine modification.

Materials:

5-ROX-SE

Amine-modified oligonucleotide

Anhydrous Dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer (pH 8.5)

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium acetate, pH 5.2

Procedure:
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Prepare 5-ROX-SE Stock Solution: Dissolve 5-ROX-SE in anhydrous DMSO to a final

concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl

ester is moisture-sensitive.

Prepare Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M

sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 µg/µL.

Labeling Reaction:

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the 5-
ROX-SE stock solution. A molar excess of the dye (typically 5-15 fold) is recommended to

ensure efficient labeling.

Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

Purification of Labeled Oligonucleotide: Unreacted 5-ROX-SE must be removed to prevent

interference in downstream applications. This can be achieved through several methods,

with High-Performance Liquid Chromatography (HPLC) being the most effective for

achieving high purity.[2]

a) Ethanol Precipitation (for partial purification):

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

Add 3 volumes of cold 100% ethanol and mix thoroughly.

Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

Centrifuge at 12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant, which contains the unreacted dye.

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

Remove the supernatant and air-dry the pellet.

Resuspend the labeled oligonucleotide in nuclease-free water.
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b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Recommended):

System: A standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from 5% to 50% acetonitrile in 0.1 M TEAA over 30 minutes.

Detection: Monitor the absorbance at 260 nm (for DNA) and ~575 nm (for 5-ROX).

Procedure:

1. Dilute the labeling reaction mixture with Mobile Phase A.

2. Inject the sample onto the equilibrated HPLC column.

3. Collect fractions corresponding to the peak that absorbs at both 260 nm and ~575 nm.

This peak represents the 5-ROX labeled oligonucleotide.

4. Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Dye-Terminator Sanger Sequencing
This protocol provides a general outline for a cycle sequencing reaction using a 5-ROX labeled

ddNTP. Note that commercial sequencing kits are optimized and their exact formulations are

proprietary.

Materials:

Purified PCR product or plasmid DNA template

Sequencing primer

DNA Polymerase (thermostable)
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Sequencing buffer

dNTP mix (dATP, dCTP, dGTP, dTTP)

ddNTP mix (with one ddNTP labeled with 5-ROX and the others with spectrally distinct dyes)

Nuclease-free water

Cycle Sequencing Reaction Mix:

Component
Volume (for a 20 µL
reaction)

Final Concentration

Sequencing Buffer (5x) 4 µL 1x

dNTP/ddNTP Mix 2 µL Varies by kit

Primer (1.6 µM) 1 µL 0.08 µM

DNA Template (see table

below)
Variable See table below

DNA Polymerase 1 µL Varies by kit

Nuclease-free water To 20 µL -

Recommended DNA Template Quantities:

Template Type Size Quantity

Purified PCR Product 100-200 bp 1-3 ng

200-500 bp 3-10 ng

500-1000 bp 5-20 ng

Single-stranded DNA - 15-30 ng

Double-stranded DNA

(plasmid)
- 30-50 ng
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Thermal Cycling Conditions:

Initial Denaturation: 96°C for 1 minute

25-30 Cycles:

Denaturation: 96°C for 10 seconds

Annealing: 50°C for 5 seconds

Extension: 60°C for 4 minutes

Final Hold: 4°C

Post-Sequencing Reaction Cleanup:

It is crucial to remove unincorporated dye terminators and salts before capillary

electrophoresis.

Ethanol/EDTA Precipitation:

To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.

Add 20 µL of 100% ethanol and mix well.

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

Centrifuge at 3,000 x g for 30 minutes.

Carefully remove the supernatant.

Wash the pellet with 70 µL of 70% ethanol and centrifuge at 1,600 x g for 15 minutes.

Remove the supernatant and air-dry the pellet for 10-15 minutes at room temperature.

Resuspend the purified DNA fragments in 10-20 µL of Hi-Di™ Formamide.

Denature at 95°C for 5 minutes and then immediately place on ice before loading onto the

automated sequencer.
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Data Presentation
Table 1: Spectral Properties of Common Dyes in Automated DNA Sequencing

Dye
Excitation Max
(nm)

Emission Max (nm) Typical Color

6-FAM 495 520 Blue/Green

JOE 520 548 Green/Yellow

TAMRA 555 576 Yellow

5-ROX ~575 ~602 Red

Table 2: Quantitative Comparison of Fluorescent Dyes (Illustrative)

Parameter 6-FAM JOE TAMRA 5-ROX

Quantum Yield High Moderate Moderate High

Photostability Moderate Moderate Moderate High

Relative Signal

Intensity
+++ ++ ++ +++

Note: The relative signal intensity can be influenced by the specific DNA sequence and the

automated sequencer's optical system.

Visualizations
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Caption: Experimental workflow for using 5-ROX-SE in automated DNA sequencing.
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Caption: Principle of 5-ROX dye-terminator Sanger sequencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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